2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide
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Description
2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide is a complex organic compound with a unique structure combining pyrimidine, thiazole, and acetamide moieties. Its multifaceted architecture grants it a variety of properties, making it valuable in chemical, biological, and industrial applications.
Synthetic Routes and Reaction Conditions
Pyrimidine Ring Formation: : The pyrimidine ring can be synthesized through a Biginelli reaction, involving the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Thiazole Ring Introduction: : The thiazole ring can be synthesized via Hantzsch thiazole synthesis, where a α-haloketone reacts with thiourea under basic conditions.
Final Coupling: : The final step involves coupling the pyrimidine and thiazole derivatives via acetamide linkage using a peptide coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Batch Processing: : In industrial settings, the compound can be produced in a batch process, using large reaction vessels with precise temperature and pH control to ensure high yield and purity.
Continuous Flow Synthesis: : Alternatively, continuous flow synthesis might be employed, offering improved safety, efficiency, and scalability by maintaining constant reaction conditions and reducing by-product formation.
Types of Reactions
Oxidation: : Undergoes oxidation to form sulfoxides and sulfones, utilizing oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reduction can yield the corresponding amines, using reducing agents like lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions occur at the pyrimidine ring, especially at the C-4 and C-6 positions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: : Lithium aluminum hydride, sodium borohydride
Substitution: : Nucleophiles such as amines, thiols, and alkoxides
Major Products
Oxidation: sulfoxides and sulfones
Reduction: amines
Substitution: various substituted pyrimidine derivatives
Scientific Research Applications
The compound has diverse applications across multiple fields:
Chemistry: : Used as a building block for synthesizing complex molecules due to its reactive functional groups.
Biology: : Potential for developing novel bioactive molecules, including enzyme inhibitors and receptor agonists.
Medicine: : Investigated for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: : Utilized in material science for developing advanced polymers and coatings with specific properties.
Mechanism
Interacts with specific enzymes, potentially inhibiting their function by binding to the active site.
Modulates molecular pathways by acting as a ligand for certain receptors, influencing cellular signaling mechanisms.
Molecular Targets and Pathways
Targets enzymes involved in metabolic pathways, such as kinases and oxidoreductases.
Affects signaling pathways like MAPK/ERK, which are crucial in cell proliferation and survival.
Comparison
Similar Compounds: : 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-benzylacetamide, 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(benzo[d]thiazol-2-yl)acetamide
Uniqueness: : The presence of the isopropyl group at the 4-position of the pyrimidine ring and the tetrahydrobenzo[d]thiazol-2-yl moiety offers enhanced stability and unique reactivity compared to its analogs.
Each of these sections provides a glimpse into the complexities and potential applications of this compound
Properties
IUPAC Name |
2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-10(2)12-7-15(22)20(9-17-12)8-14(21)19-16-18-11-5-3-4-6-13(11)23-16/h7,9-10H,3-6,8H2,1-2H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCODMOPKFQGJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N(C=N1)CC(=O)NC2=NC3=C(S2)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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